molecular formula C14H14N2O2S B1402093 Ethyl 2-[(3-aminophenyl)thio]isonicotinate CAS No. 1415719-48-0

Ethyl 2-[(3-aminophenyl)thio]isonicotinate

Cat. No. B1402093
M. Wt: 274.34 g/mol
InChI Key: UJQAXWJMAHHULP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of Ethyl 2-[(3-aminophenyl)thio]isonicotinate is C14H14N2O2S. For more detailed structural information, you may refer to resources like PubChem .


Physical And Chemical Properties Analysis

Ethyl 2-[(3-aminophenyl)thio]isonicotinate has a molecular weight of 274.34 g/mol. More detailed physical and chemical properties might be available in specialized chemical databases .

Scientific Research Applications

  • Organocatalysis and Synthesis Methodologies :

    • Ethyl 2-[(3-aminophenyl)thio]isonicotinate and related compounds have been utilized in organocatalysis. For instance, isonicotinic acid has been used as a dual and biological organocatalyst in the synthesis of pyranopyrazoles, demonstrating an efficient method for the preparation of these compounds under solvent-free conditions (Zolfigol et al., 2013).
  • Material Science and Corrosion Inhibition :

    • Ethyl hydrogen [(methoxyphenyl)(methylamino) methyl] phosphonate derivatives, similar in structure to Ethyl 2-[(3-aminophenyl)thio]isonicotinate, have been synthesized and studied for their corrosion inhibition efficiency. These compounds showed potential as mixed inhibitors with adsorption obeying the Langmuir isotherm (Djenane et al., 2019).
  • Pharmaceutical Applications :

    • Compounds structurally related to Ethyl 2-[(3-aminophenyl)thio]isonicotinate have been investigated for various pharmaceutical applications. For example, synthesis and biological evaluation of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which involves a similar compound in its synthesis, indicated potential anticancer properties (Sharma et al., 2018).
    • Additionally, derivatives of 2-aminothiophene, which share a similar core structure, have been evaluated for antimicrobial activity, showing promising results against various microorganisms (Prasad et al., 2017).
  • Optoelectronic Properties :

    • In the field of optoelectronics, coordination polymers based on isonicotinic acid derivatives (akin to Ethyl 2-[(3-aminophenyl)thio]isonicotinate) have been synthesized. These polymers, such as those formed with copper iodide and isonicotinato derivatives, exhibit strong luminescence and semiconducting properties, making them of interest for material science applications (Hassanein et al., 2015).

Safety And Hazards

For safety and hazards related to Ethyl 2-[(3-aminophenyl)thio]isonicotinate, it’s best to refer to its Safety Data Sheet (SDS). The SDS contains information about handling, storage, and emergency procedures .

properties

IUPAC Name

ethyl 2-(3-aminophenyl)sulfanylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-2-18-14(17)10-6-7-16-13(8-10)19-12-5-3-4-11(15)9-12/h3-9H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQAXWJMAHHULP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)SC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(3-aminophenyl)thio]isonicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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